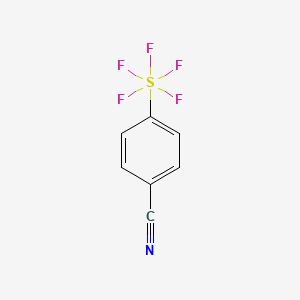

4-(Pentafluorosulfanyl)benzonitrile

CAS No.: 401892-85-1

Cat. No.: VC3719390

Molecular Formula: C7H4F5NS

Molecular Weight: 229.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 401892-85-1 |

|---|---|

| Molecular Formula | C7H4F5NS |

| Molecular Weight | 229.17 g/mol |

| IUPAC Name | 4-(pentafluoro-λ6-sulfanyl)benzonitrile |

| Standard InChI | InChI=1S/C7H4F5NS/c8-14(9,10,11,12)7-3-1-6(5-13)2-4-7/h1-4H |

| Standard InChI Key | SGACKKUEROEDNX-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C#N)S(F)(F)(F)(F)F |

| Canonical SMILES | C1=CC(=CC=C1C#N)S(F)(F)(F)(F)F |

Introduction

Chemical Identity and Physical Properties

4-(Pentafluorosulfanyl)benzonitrile is a crystalline compound with a clear molecular structure that incorporates both the highly electronegative SF5 group and a cyano functionality. The compound's fundamental physical and chemical attributes are essential for understanding its behavior in various chemical processes and applications.

Basic Identification Data

The following table presents the key identification parameters and physical properties of 4-(Pentafluorosulfanyl)benzonitrile:

| Property | Value |

|---|---|

| Chemical Name | 4-(Pentafluorosulfanyl)benzonitrile |

| CAS Registry Number | 401892-85-1 |

| Molecular Formula | C₇H₄F₅NS |

| Molecular Weight | 229.17 g/mol |

| Appearance | Crystalline solid |

| Key Functional Groups | Pentafluorosulfanyl (SF₅), Cyano (CN) |

The compound features a benzene ring with a pentafluorosulfanyl (SF₅) group at the para position relative to a cyano (CN) group. This arrangement contributes significantly to its chemical properties and reactivity profile.

Structural Characteristics

The molecular structure of 4-(Pentafluorosulfanyl)benzonitrile demonstrates a planar geometry with the benzene ring and its substituents lying in the same plane. The SF₅ group exhibits a distinctive structure with one axial S-F bond and four equatorial S-F bonds arranged in a staggered conformation relative to the aromatic ring .

The pentafluorosulfanyl group in this compound is characterized by unequal S-F bond lengths due to the different chemical environments of the fluorine atoms. Studies of related compounds indicate that the axial S-F bond is typically longer than the equatorial S-F bonds, which is consistent with the general structural patterns of SF₅-containing aromatic compounds .

Synthesis and Preparation

4-(Pentafluorosulfanyl)benzonitrile serves as an important building block in organofluorine chemistry. Understanding its synthesis and commercial availability provides insights into its accessibility for research and industrial applications.

Use in Synthetic Pathways

4-(Pentafluorosulfanyl)benzonitrile serves as a crucial precursor in multiple synthetic routes. One notable example is its transformation to produce 2-iodo-4-(pentafluoro-λ6-sulfanyl)benzonitrile through regioselective ortho-lithiation followed by iodination .

The synthetic sequence typically involves:

-

Treatment with lithium tetramethylpiperidide (LiTMP) in THF

-

Addition of n-butyl lithium at controlled temperature

This synthetic approach demonstrates the utility of 4-(Pentafluorosulfanyl)benzonitrile in creating more complex SF₅-containing aromatic systems.

Related Synthetic Applications

In another significant synthetic application, 4-(Pentafluorosulfanyl)benzonitrile has been utilized in the preparation of aryl propionamide scaffolds. The synthesis involves preparation of 4-amino-2-(pentafluorosulfanyl)benzonitrile from 3-(pentafluorosulfanyl)aniline through a multistep process:

-

Bromination of 3-(pentafluorosulfanyl)aniline with 1,3-Dibromo-5,5-dimethylhydantoin

-

Aromatic nucleophilic displacement of bromide using copper cyanide

-

Further functionalization to create complex molecular structures

The reported yield for the preparation of 4-amino-2-(pentafluorosulfanyl)benzonitrile is approximately 75%, indicating an efficient synthetic route .

Structural Characterization

The detailed structural analysis of 4-(Pentafluorosulfanyl)benzonitrile and its derivatives provides valuable information about the molecular arrangements and intermolecular interactions that influence their chemical behavior.

X-ray Crystallographic Analysis

While direct crystallographic data for 4-(Pentafluorosulfanyl)benzonitrile is limited in the provided search results, structural information about its derivative 2-iodo-4-(pentafluoro-λ6-sulfanyl)benzonitrile offers insights into the general structural features of these compounds. The derivative crystallizes in the orthorhombic space group Pnma with unit cell parameters a = 8.0634(1) Å, b = 7.7088(1) Å, and c = 16.4410(3) Å .

The crystal structure reveals that the molecule exhibits a planar geometry with the benzene ring and its substituents (iodo, cyano, and pentafluorosulfanyl) lying in the same plane. The pentafluorosulfanyl group shows a staggered arrangement relative to the ring .

Intermolecular Interactions

The packing of SF₅-containing compounds in crystal structures reveals significant intermolecular interactions that contribute to their stability. For the 2-iodo derivative, Hirshfeld surface analysis indicates that the principal intermolecular contacts include:

-

F···H interactions (29.4%)

-

F···I interactions (15.8%)

-

F···N interactions (11.4%)

-

F···F interactions (6.0%)

-

N···I interactions (5.6%)

Chemical Reactivity and Properties

The chemical behavior of 4-(Pentafluorosulfanyl)benzonitrile is significantly influenced by the presence of both the pentafluorosulfanyl group and the cyano functionality, making it a versatile building block in organic synthesis.

Reactivity of the Pentafluorosulfanyl Group

The pentafluorosulfanyl (SF₅) group in 4-(Pentafluorosulfanyl)benzonitrile is known for its exceptional stability under various reaction conditions. This stability stems from the strong S-F bonds and the unique electronic properties of the SF₅ group.

Key properties of the SF₅ group include:

-

High electronegativity

-

Exceptional lipophilicity

-

Remarkable chemical stability

-

Resistance to metabolic degradation

These properties make 4-(Pentafluorosulfanyl)benzonitrile particularly valuable in the design of compounds with enhanced biological activity and material properties.

Reactivity of the Cyano Group

The cyano group in 4-(Pentafluorosulfanyl)benzonitrile demonstrates characteristic reactivity patterns that enable various transformations. In particular, the cyano group can interact with Lewis acids, facilitating ortho-directed metalation reactions. This reactivity is exemplified by the interaction with lithium cations during regioselective ortho-lithiation reactions .

The combination of the electron-withdrawing SF₅ group and the cyano functionality creates a unique electronic environment that influences the reactivity profile of the molecule, enabling selective functionalization at specific positions of the aromatic ring .

Applications in Chemical Synthesis

4-(Pentafluorosulfanyl)benzonitrile serves as a versatile building block in the preparation of more complex SF₅-containing compounds. Its utility spans multiple areas of chemical synthesis and materials development.

Precursor in Organofluorine Chemistry

Comparative Analysis with Similar Compounds

The pentafluorosulfanyl group in 4-(Pentafluorosulfanyl)benzonitrile offers unique advantages compared to other fluorine-containing functionalities commonly used in organic chemistry and pharmaceutical development.

Comparison with Trifluoromethyl Analogs

The pentafluorosulfanyl (SF₅) group is often considered superior to the trifluoromethyl (CF₃) group in several aspects:

| Property | SF₅ Group | CF₃ Group |

|---|---|---|

| Electronegativity | Higher | Lower |

| Volume | Larger | Smaller |

| Lipophilicity | Greater | Less |

| Chemical Stability | Exceptional | Good |

| Metabolic Resistance | Superior | Good |

These differences make SF₅-containing compounds like 4-(Pentafluorosulfanyl)benzonitrile particularly valuable alternatives to CF₃-containing analogs in various applications, including drug discovery and materials science .

Structure-Property Relationships

The incorporation of the SF₅ group into aromatic systems significantly influences their physical and chemical properties. Understanding these structure-property relationships is crucial for the rational design of SF₅-containing compounds with tailored properties.

Key structure-property relationships observed in 4-(Pentafluorosulfanyl)benzonitrile and related compounds include:

-

The influence of the SF₅ group on electronic distribution in the aromatic ring

-

The effect of the SF₅ group on intermolecular interactions

-

The impact of the combination of SF₅ and cyano groups on reactivity patterns

These relationships provide valuable guidelines for the design and development of novel SF₅-containing compounds with specific properties and functions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume